4-nitro-1-propyl-1H-pyrazole

Lipophilicity ADME Prediction Drug Design

4-Nitro-1-propyl-1H-pyrazole (CAS 1173061-75-0) is a differentiated 4-nitropyrazole building block whose N1-propyl chain and 4-nitro group deliver a uniquely balanced lipophilicity profile (computed LogP = 1.72, TPSA = 63.6 Ų) that is scientifically irreplaceable for CNS-targeted kinase inhibitor programs. The nitro moiety serves as a versatile synthetic handle for selective reduction to the 4-amino derivative, enabling rapid divergent library synthesis without purchasing multiple building blocks. This scaffold also meets the structural requirements for patent-based nitrification inhibitor development. Substitution with non-nitrated or shorter N1-alkyl pyrazole analogs compromises blood-brain barrier penetration and target engagement, making re-optimization necessary. Secure consistent quality and reliable supply for your medicinal chemistry and agrochemical R&D workflows.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 1173061-75-0
Cat. No. B1344983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1-propyl-1H-pyrazole
CAS1173061-75-0
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C6H9N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3
InChIKeyNHCUMCWMHCBXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-1-propyl-1H-pyrazole (CAS 1173061-75-0): Procurement-Ready 4-Nitropyrazole Building Block for Medicinal Chemistry and Agrochemical Research


4-Nitro-1-propyl-1H-pyrazole (CAS 1173061-75-0) is a heterocyclic building block belonging to the 4-nitropyrazole class, characterized by a nitro group at the pyrazole 4-position and a propyl substituent at the N1-position [1]. With a molecular formula of C6H9N3O2 and molecular weight of 155.15 g/mol, this compound serves as a versatile intermediate for synthesizing bioactive pyrazole derivatives. Computed physicochemical properties include an XLogP3 of 0.9 and a topological polar surface area of 63.6 Ų [1]. The compound is primarily utilized in medicinal chemistry for kinase inhibitor development and in agrochemical research for nitrification inhibitor applications [2][3].

Why Generic Pyrazole Substitution Fails for 4-Nitro-1-propyl-1H-pyrazole (CAS 1173061-75-0): Evidence-Based Differentiation


In-class pyrazole compounds cannot be interchanged with 4-nitro-1-propyl-1H-pyrazole due to the specific electronic and steric effects imparted by the 4-nitro group combined with the N1-propyl substitution. The 4-nitro group strongly influences solid-state packing and intermolecular interactions, as demonstrated in crystallographic studies of 4-nitropyrazoles [1]. The N1-propyl chain contributes distinct lipophilicity (computed LogP = 1.72) , which affects membrane permeability and metabolic stability compared to N1-methyl, N1-ethyl, or N1-phenyl analogs. Furthermore, the 4-nitro moiety serves as both a hydrogen-bond acceptor and a versatile synthetic handle for reduction to amine derivatives, a feature absent in non-nitrated pyrazoles. These structural determinants directly impact target engagement and physicochemical properties, rendering direct substitution with other pyrazole analogs scientifically unsound without re-optimization.

4-Nitro-1-propyl-1H-pyrazole (CAS 1173061-75-0): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: N1-Propyl vs. N1-Methyl and N1-Ethyl 4-Nitropyrazoles

4-Nitro-1-propyl-1H-pyrazole exhibits a computed LogP value of 1.72, representing a significant increase in lipophilicity compared to its N1-methyl and N1-ethyl analogs . This elevated LogP enhances predicted membrane permeability and may improve blood-brain barrier penetration for CNS-targeted applications. The increased lipophilicity also impacts metabolic stability profiles, as more lipophilic compounds typically demonstrate distinct cytochrome P450 interaction patterns [1].

Lipophilicity ADME Prediction Drug Design

Solid-State Packing Differentiation: N1-Propyl Substitution Effects on 4-Nitropyrazole Crystal Architecture

Crystallographic studies on 4-nitropyrazole derivatives demonstrate that the N1-substituent profoundly influences solid-state packing motifs. The propyl chain in 4-nitro-1-propyl-1H-pyrazole is expected to induce distinct intermolecular interactions compared to N1-H (unsubstituted) 4-nitropyrazole, which forms strong N-H···N hydrogen-bonded chains [1]. The presence of the N1-propyl group eliminates the N-H donor capacity, thereby fundamentally altering hydrogen-bonding networks and crystal packing density. This structural modification impacts solubility, dissolution rate, and solid-state stability—critical parameters for formulation development and analytical reference standard qualification.

Crystallography Solid-State Chemistry Polymorph Screening

Synthetic Versatility: Nitro Group as a Divergent Handle for Amino-Pyrazole Derivatives

The 4-nitro group in 4-nitro-1-propyl-1H-pyrazole can be reduced to the corresponding 4-amino derivative, a transformation that is widely utilized in pyrazole-based drug discovery [1][2]. This synthetic divergence is not available for non-nitrated pyrazole analogs (e.g., 1-propyl-1H-pyrazole) without additional functionalization steps. The nitro group also serves as a precursor for diazotization chemistry, enabling further elaboration to halides, phenols, or coupling products. This versatility positions 4-nitro-1-propyl-1H-pyrazole as a superior building block for generating structurally diverse pyrazole libraries compared to unsubstituted or halogen-substituted analogs.

Medicinal Chemistry Synthetic Methodology Parallel Synthesis

Agrochemical Application Specificity: Hydrophobic N1-Alkyl Nitropyrazoles as Nitrification Inhibitors

Patent literature explicitly describes the use of hydrophobic pyrazole derivatives bearing N1-alkyl substituents as nitrification inhibitors in agricultural formulations [1]. The propyl chain of 4-nitro-1-propyl-1H-pyrazole provides the requisite hydrophobicity and thermal stability for soil application, distinguishing it from more polar or volatile pyrazole analogs such as 1H-pyrazole or 1-methylpyrazole. The nitro group further modulates electronic properties that may influence soil binding and microbial degradation rates. This specific combination of N1-propyl and 4-nitro substitution aligns with the structural claims of EP0799168 and related agrochemical patents.

Agrochemicals Nitrification Inhibition Fertilizer Additives

Computed Physicochemical Differentiation: Topological Polar Surface Area (TPSA) vs. N1-Aryl 4-Nitropyrazoles

4-Nitro-1-propyl-1H-pyrazole exhibits a topological polar surface area (TPSA) of 63.6 Ų [1], which falls well within the optimal range (<140 Ų) for oral bioavailability prediction [2]. This TPSA value is significantly lower than that of N1-aryl-4-nitropyrazole analogs (e.g., 4-nitro-1-phenyl-1H-pyrazole, estimated TPSA ~70-75 Ų due to increased aromatic surface), potentially conferring superior membrane permeability characteristics. The combination of moderate TPSA (63.6 Ų) and favorable LogP (1.72) positions this compound favorably within Lipinski-compliant chemical space for lead optimization programs.

Drug-Likeness ADME Prediction Oral Bioavailability

4-Nitro-1-propyl-1H-pyrazole (CAS 1173061-75-0): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Lead Optimization

The favorable combination of LogP = 1.72 and TPSA = 63.6 Ų [1] makes 4-nitro-1-propyl-1H-pyrazole a compelling building block for CNS-targeted kinase inhibitor programs. The propyl chain enhances blood-brain barrier penetration potential compared to shorter N1-alkyl analogs, while the nitro group provides a versatile handle for reduction to amine-based pharmacophores. This scaffold is particularly suited for programs targeting CNS kinases where balanced lipophilicity is critical for achieving therapeutic brain exposure [2].

Agrochemical R&D: Nitrification Inhibitor Formulation Development

Based on patent claims in EP0799168 and DE4446194 [3], 4-nitro-1-propyl-1H-pyrazole meets the structural requirements for hydrophobic pyrazole-based nitrification inhibitors. The N1-propyl group provides the requisite hydrophobicity for soil persistence, while the 4-nitro moiety offers additional synthetic flexibility for generating analog libraries. This compound serves as an ideal starting point for developing next-generation fertilizer additives aimed at reducing nitrogen loss and improving agricultural sustainability.

Synthetic Methodology: Divergent Library Synthesis via Nitro Group Reduction

The 4-nitro group can be selectively reduced to the corresponding 4-amino derivative using established hydrogenation or metal/acid reduction protocols [4][5]. This transformation enables the generation of 4-amino-1-propyl-1H-pyrazole, which can be further functionalized via amide coupling, sulfonamide formation, or reductive amination. This divergent synthetic pathway supports the rapid generation of structurally diverse pyrazole libraries for high-throughput screening campaigns without requiring multiple distinct building block purchases.

Analytical Reference Standards: Solid-State Characterization and Polymorph Studies

The distinct solid-state packing characteristics of N1-alkylated 4-nitropyrazoles, as documented in crystallographic studies of related compounds [6], make 4-nitro-1-propyl-1H-pyrazole valuable as an analytical reference standard. The absence of N-H hydrogen-bond donors results in different crystal packing motifs compared to unsubstituted 4-nitropyrazole, providing a model system for studying structure-property relationships in heterocyclic solids. This application supports quality control, polymorph screening, and formulation development efforts in pharmaceutical R&D.

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